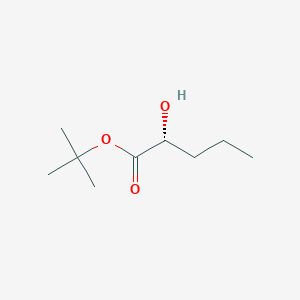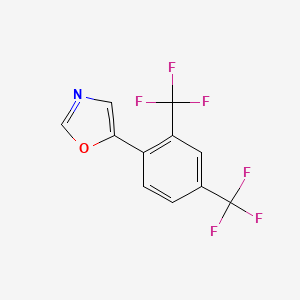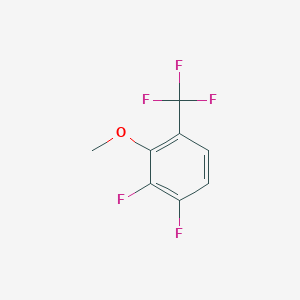
t-Butyl (R)-2-hydroxypentanoate
Vue d'ensemble
Description
T-Butyl ®-2-hydroxypentanoate is a chemical compound that is not widely discussed in the literature. It is a derivative of tert-butyl alcohol , which is the simplest tertiary alcohol with a formula of (CH3)3COH . Tert-butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether .
Applications De Recherche Scientifique
Application in Asymmetric Synthesis
t-Butyl (R)-2-hydroxypentanoate is used in the field of asymmetric synthesis. For instance, it is involved in the synthesis of (S)‐β‐Leucine, showcasing its utility in producing amino acids with specific configurations. This process leverages the properties of lithium amides as homochiral ammonia equivalents for conjugate additions to α,β‐unsaturated esters, highlighting the compound's role in enantioselective reactions (Davies, Fletcher, & Roberts, 2011).
Role in Oligomer Synthesis
This compound is also instrumental in the synthesis of oligomers. It has been used to create monodisperse linear and cyclic oligomers containing up to 128 monomeric units. This synthesis process involves specific protective groups and fragment-coupling strategies, which are critical for obtaining monodisperse oligomers. These oligomers serve as models for high-molecular-weight polymers, providing valuable insights into their properties and behavior (Lengweiler, Fritz, & Seebach, 1996).
Synthon in Natural Product Syntheses
The compound's derivatives, such as (R)-1-benzyloxy-3-buten-2-ol, synthesized from this compound, are employed as synthons in natural product synthesis. They are utilized for synthesizing various natural products, including arachidonic acid metabolites and pheromones for Trogoderma species, demonstrating the compound's versatility in organic synthesis (Rao, Reddy, Joshi, & Yadav, 1987).
Impact on Chiral 1,3-Dioxan-4-ones Synthesis
This compound is utilized in the reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups. It contributes to the synthesis of enantiomerically pure β-hydroxy-acid derivatives, indicating its significance in producing stereospecific molecules (Noda & Seebach, 1987).
Propriétés
IUPAC Name |
tert-butyl (2R)-2-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-6-7(10)8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPPRWQFUAKFRD-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















